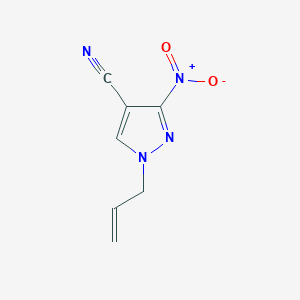
3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an allyl group, a nitro group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile typically involves the reaction of 1-allyl-1H-pyrazole-4-carbonitrile with a nitrating agent. One common method is the nitration of 1-allyl-1H-pyrazole-4-carbonitrile using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. These methods can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is 1-allyl-3-amino-1H-pyrazole-4-carbonitrile.
Oxidation: Products include 1-allyl-3-nitro-1H-pyrazole-4-carboxaldehyde or 1-allyl-3-nitro-1H-pyrazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyl-3-nitro-1H-pyrazole-5-carbonitrile: Similar structure but with the cyano group at a different position.
1-Allyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and cyano groups on the pyrazole ring makes it a versatile intermediate for further functionalization and application in various fields.
Propiedades
Número CAS |
61717-07-5 |
|---|---|
Fórmula molecular |
C7H6N4O2 |
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
3-nitro-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H6N4O2/c1-2-3-10-5-6(4-8)7(9-10)11(12)13/h2,5H,1,3H2 |
Clave InChI |
QWMVLNJPDGGPAX-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=C(C(=N1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



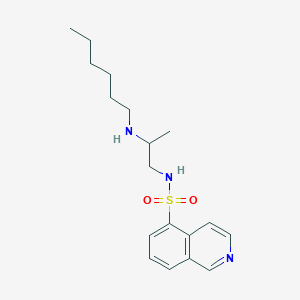
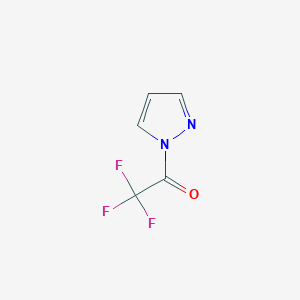

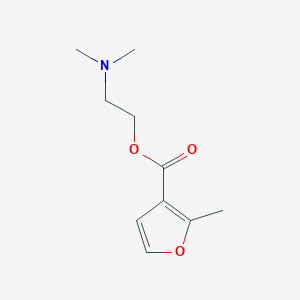


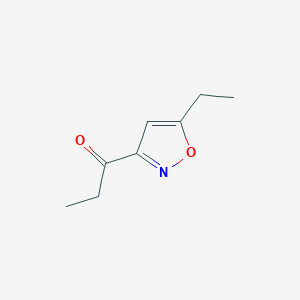
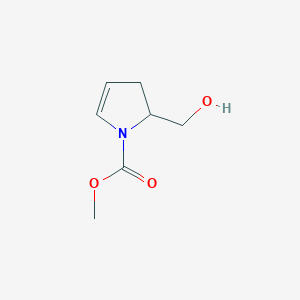
![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)
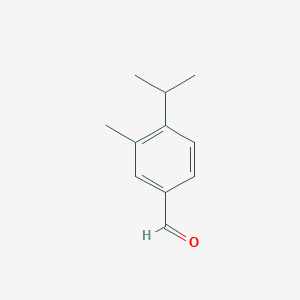
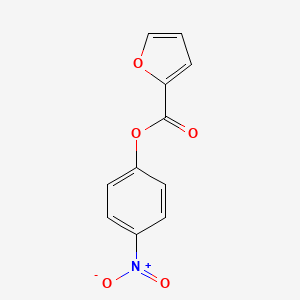
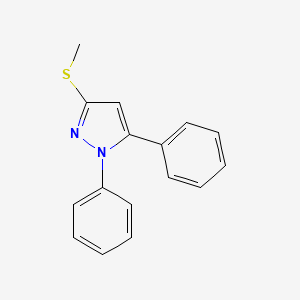
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
